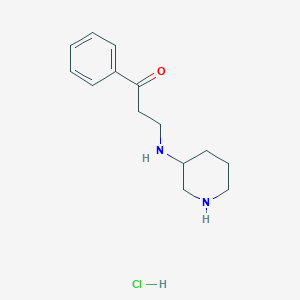
1-Phenyl-3-(piperidin-3-ylamino)-propan-1-one hydrochloride
描述
1-Phenyl-3-(piperidin-3-ylamino)-propan-1-one hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O and its molecular weight is 268.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Phenyl-3-(piperidin-3-ylamino)-propan-1-one hydrochloride, also known by its CAS number 1185317-59-2, is a compound with potential pharmacological applications. Its structure includes a phenyl group, a piperidine ring, and a propanone moiety, which are common in many biologically active molecules. This article explores its biological activity, including antibacterial properties and potential therapeutic uses.
- Molecular Formula : C14H21ClN2O
- Molecular Weight : 268.79 g/mol
- CAS Number : 1185317-59-2
- IUPAC Name : 1-phenyl-3-(piperidin-3-ylamino)propan-1-one; hydrochloride
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of piperidine have been tested for their efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some related compounds ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound Name | MIC (mg/mL) | Active Against |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| Compound C | 0.0125 | Pseudomonas aeruginosa |
Antifungal Activity
In addition to antibacterial effects, some studies have evaluated the antifungal properties of piperidine derivatives. Compounds with specific substitutions on the piperidine ring showed varying levels of antifungal activity, suggesting that structural modifications can enhance bioactivity .
Case Study 1: Antimicrobial Efficacy
A recent study published in MDPI explored the antimicrobial efficacy of several piperidine derivatives, including those structurally similar to this compound. The results indicated that certain substitutions on the phenyl and piperidine rings significantly improved antimicrobial activity, with some compounds exhibiting inhibition zones greater than 20 mm against tested bacterial strains .
Case Study 2: Structure–Activity Relationship (SAR)
A structure–activity relationship study highlighted how modifications to the piperidine ring influence biological activity. The introduction of electron-donating or electron-withdrawing groups on the phenyl ring was found to enhance antibacterial potency, making it a valuable approach for designing new antibacterial agents .
The exact mechanism of action for this compound is still under investigation; however, it is hypothesized that its activity may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways due to its structural similarities with known antibiotics .
属性
IUPAC Name |
1-phenyl-3-(piperidin-3-ylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c17-14(12-5-2-1-3-6-12)8-10-16-13-7-4-9-15-11-13;/h1-3,5-6,13,15-16H,4,7-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXZPFQRJIEYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCCC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671344 | |
| Record name | 1-Phenyl-3-[(piperidin-3-yl)amino]propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185317-59-2 | |
| Record name | 1-Phenyl-3-[(piperidin-3-yl)amino]propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















